(2,4-Difluoropyridin-3-yl)boronic acid
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Overview
Description
(2,4-Difluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C5H4BF2NO2. It is a derivative of pyridine, where the 2nd and 4th positions on the pyridine ring are substituted with fluorine atoms, and the 3rd position is substituted with a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,4-Difluoropyridin-3-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 2,4-difluoropyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2,4-Difluoropyridin-3-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds . This reaction is highly valued for its ability to form carbon-carbon bonds under mild conditions.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2,4-Difluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (2,4-Difluoropyridin-3-yl)boronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electron-withdrawing fluorine substituents, which enhance the reactivity of the boronic acid group .
Comparison with Similar Compounds
- (2-Fluoropyridin-3-yl)boronic acid
- (4-Fluoropyridin-3-yl)boronic acid
- (2,3-Difluoropyridin-4-yl)boronic acid
Comparison: (2,4-Difluoropyridin-3-yl)boronic acid is unique due to the presence of two fluorine atoms at the 2nd and 4th positions on the pyridine ring. This substitution pattern enhances its reactivity and stability compared to mono-fluorinated or differently substituted pyridine boronic acids . The electron-withdrawing effect of the fluorine atoms increases the electrophilicity of the boronic acid group, making it more effective in coupling reactions .
Properties
IUPAC Name |
(2,4-difluoropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURMLNFRGODORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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